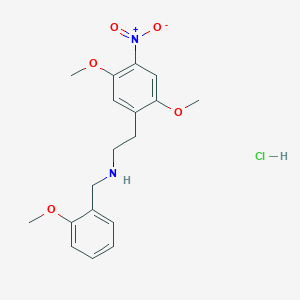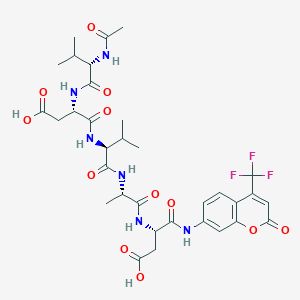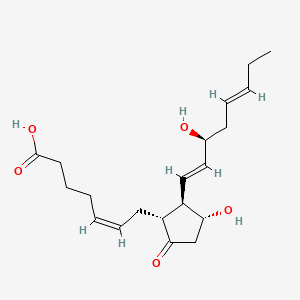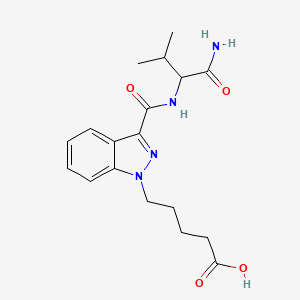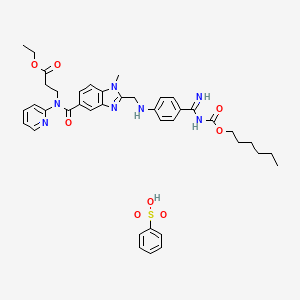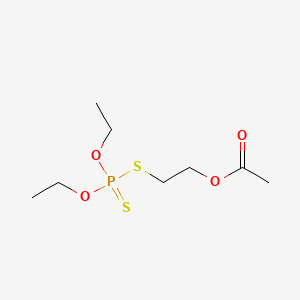
25C-NBF (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 25C-NBF (2C-C-NBF, NBF-2C-C) は、フェネチルアミン系幻覚剤である 2C-C の誘導体です。 ヒトの 5-HT2A 受容体の強力な部分的アゴニストとして作用します .
- 25C-NBF は、新しい精神活性物質 (NPS) として、他の違法薬物との構造的類似性と人体への潜在的な影響から注目を集めています。
科学的研究の応用
- The scientific research applications of 25C-NBF are still emerging.
- Its potential use in chemistry, biology, medicine, and industry requires further investigation.
- Researchers should explore its pharmacological effects, toxicity, and potential therapeutic applications.
将来の方向性
The use of new psychoactive substances (NPSs) like 25C-NBF as a substitute for illegal drugs is increasing rapidly and is a serious threat to public health . Therefore, scientific confirmation of the potential adverse effects of 25C-NBF is essential . More research is needed to understand its pharmacological effects, addictive potential, neurotoxicity, and other potential impacts on health .
作用機序
- 25C-NBF は、5-HT2A 受容体アゴニストとして作用し、セロトニンシグナル伝達経路に影響を与えます。
- 関与する正確な分子標的と下流経路は、現在も研究の活発な分野です .
類似の化合物との比較
- 25C-NBF は、他のフェネチルアミンと類似性を共有していますが、その特異性は、その特定の化学構造にあります。
- 類似の化合物には、25C-NBOMe、25C-NBMD、および 25C-NBOH があります .
生化学分析
Biochemical Properties
25C-NBF (hydrochloride) interacts with the human 5-HT 2A receptor . It acts as a highly potent partial agonist, meaning it binds to this receptor and triggers a response, but not to its full potential . The interaction with the 5-HT 2A receptor suggests that 25C-NBF (hydrochloride) may play a role in serotonin transmission, which is involved in many physiological processes including mood regulation, gastrointestinal motility, and cardiovascular function .
Cellular Effects
25C-NBF (hydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by acting as a 5-hydroxyindoleacetic acid (5-HT) receptor agonist . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 25C-NBF (hydrochloride) involves its binding to the 5-HT 2A receptor . As a partial agonist, it can trigger a response from this receptor, but not to its full potential . This interaction can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, 25C-NBF (hydrochloride) has been observed to have temporal effects on cellular function . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of 25C-NBF (hydrochloride) have been observed to vary with different dosages . High conditioned place preference scores and stable self-administration were observed in the 25C-NBF groups, suggesting the addictive liability of 25C-NBF .
Metabolic Pathways
Given its interaction with the 5-HT 2A receptor, it may be involved in pathways related to serotonin transmission .
準備方法
- 残念ながら、25C-NBF の具体的な合成経路と工業生産方法は、文献では広く報告されていません。
- 研究者は、その合成よりも、その薬理学的効果に重点を置いてきました。
化学反応の分析
- 25C-NBF は、酸化、還元、置換など、フェネチルアミンに典型的な様々な反応を起こす可能性があります。
- 研究が限られているため、これらの反応に使用される一般的な試薬と条件は特定されていません。
- これらの反応から生成される主要な生成物は、十分に文書化されていません。
科学研究の応用
- 25C-NBF の科学研究への応用は、まだ発展段階にあります。
- 化学、生物学、医学、産業におけるその潜在的な用途については、さらなる調査が必要です。
- 研究者は、その薬理学的効果、毒性、および潜在的な治療的応用を調べる必要があります。
類似化合物との比較
- 25C-NBF shares similarities with other phenethylamines, but its uniqueness lies in its specific chemical structure.
- Similar compounds include 25C-NBOMe, 25C-NBMD, and 25C-NBOH .
特性
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCHGKWIJAOINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-21-1 |
Source


|
| Record name | 25c-Nbf hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25C-NBF HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF5JW72ANY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline](/img/structure/B593023.png)
![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)
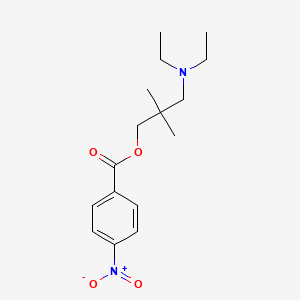
![tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate](/img/structure/B593028.png)
![2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593029.png)
